molecular formula C14H10Cl2O2 B1420699 4-[(2-Chlorobenzyl)oxy]benzoyl chloride CAS No. 1160249-37-5

4-[(2-Chlorobenzyl)oxy]benzoyl chloride

Cat. No. B1420699
M. Wt: 281.1 g/mol
InChI Key: KZUWGBQDZRAHKH-UHFFFAOYSA-N
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Description

“4-[(2-Chlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10Cl2O2 and an average mass of 281.134 Da . It is used as an intermediate compound in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “4-[(2-Chlorobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “4-[(2-Chlorobenzyl)oxy]benzoyl chloride” is 281.14 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

  • Acylation of Azaindoles : A study found effective conditions for attaching acyl chlorides, including benzoyl chloride, to azaindoles. This process is significant for the modification of azaindoles, which are important in medicinal chemistry (Zhang et al., 2002).

  • Synthesis of Naphthalenes and Anthracenes : Benzoyl chlorides, when reacted with internal alkynes in the presence of an iridium catalyst, produce tetrasubstituted naphthalenes and anthracene derivatives efficiently. This process is vital for the synthesis of complex organic compounds (Yasukawa et al., 2002).

  • Synthesis of Benzizoselenazol-3(2H)-ones and Benzo[b]selenophen-3(2H)-ones : The compound 2-(chloroseleno)benzoyl chloride has been applied in synthesizing these specific compounds, which are of interest in various chemical research fields (Lisiak & Młochowski, 2009).

  • Para-selective Chlorination : Research on the chlorination of benzyl chloride to 4-chlorobenzyl chloride over zeolite catalysts highlights the application of benzoyl chlorides in selective chemical transformations (Singh & Kale, 1999).

  • Functionalized Fluorinated Arylethers Synthesis : Treatment of certain compounds with benzoyl chloride leads to fluorinated aryl ethers with amide and aldehyde functionalities, showcasing the versatility of benzoyl chlorides in creating functionalized materials (Doherty et al., 2003).

  • Synthesis and Characterization of Oxime-phosphazenes : Benzoyl chlorides, including 2-chlorobenzoyl chloride, have been used in synthesizing oxime-cyclophosphazenes, indicating their importance in phosphazene chemistry (Çil et al., 2006).

  • Synthesis of Cellulose Benzoates in Ionic Liquid : Benzoyl chlorides are used to synthesize cellulose benzoates, highlighting their role in the modification of natural polymers (Zhang et al., 2009).

  • Reactions with Nucleophiles : 2-(Chloroseleno)benzoyl chloride has been studied for its reactions with different nucleophiles, demonstrating its reactivity and potential applications in organic synthesis (Osajda & Młochowski, 2002).

Safety And Hazards

While specific safety and hazard information for “4-[(2-Chlorobenzyl)oxy]benzoyl chloride” is not available, related compounds like 4-Chlorobenzoyl chloride are known to cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUWGBQDZRAHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262018
Record name 4-[(2-Chlorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chlorobenzyl)oxy]benzoyl chloride

CAS RN

1160249-37-5
Record name 4-[(2-Chlorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chlorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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